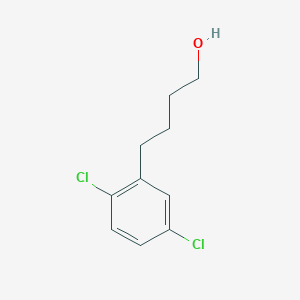
2,5-Dichloro-benzenebutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-benzenebutanol is an organic compound with the molecular formula C10H12Cl2O It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 5th positions, and a butanol group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dichloro-benzenebutanol can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzyl chloride with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dichlorobenzophenone or 2,5-dichlorobenzoic acid.
Reduction: Formation of 2,5-dichlorobenzyl alcohol or 2,5-dichlorobutane.
Substitution: Formation of 2,5-dimethoxybenzene or 2,5-dicyanobenzene.
Aplicaciones Científicas De Investigación
2,5-Dichloro-benzenebutanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-benzenebutanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-benzenebutanol: Similar structure but with chlorine atoms at different positions.
2,5-Dichlorobenzyl alcohol: Lacks the butanol group.
2,5-Dichlorobenzene: Lacks the butanol group and hydroxyl functionality.
Uniqueness
2,5-Dichloro-benzenebutanol is unique due to the presence of both chlorine atoms and a butanol group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H12Cl2O |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
4-(2,5-dichlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12Cl2O/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2 |
Clave InChI |
KNZBYSOOWCIEOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CCCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


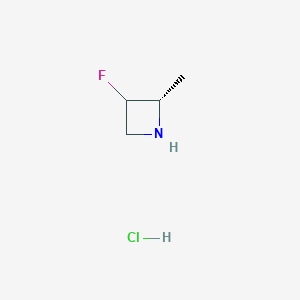
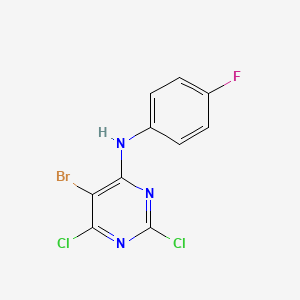
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
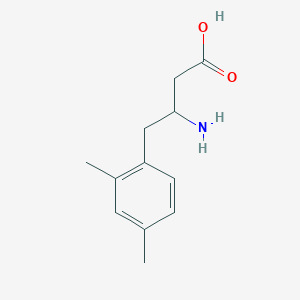
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
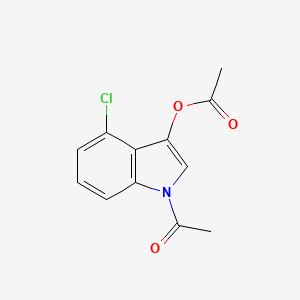
![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
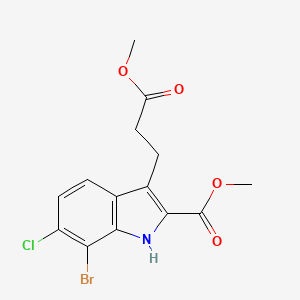
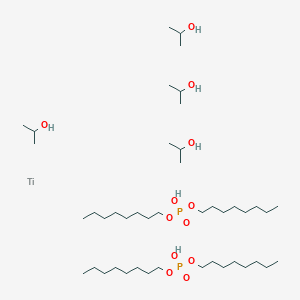

![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)

